molecular formula C16H19NO B8159854 3-Isopropoxy-3'-methyl-[1,1'-biphenyl]-4-amine

3-Isopropoxy-3'-methyl-[1,1'-biphenyl]-4-amine

Cat. No.: B8159854
M. Wt: 241.33 g/mol
InChI Key: DTUMTKDBNWBBKJ-UHFFFAOYSA-N
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Description

3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an isopropoxy group and a methyl group attached to the biphenyl structure, along with an amine functional group

Properties

IUPAC Name

4-(3-methylphenyl)-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)18-16-10-14(7-8-15(16)17)13-6-4-5-12(3)9-13/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUMTKDBNWBBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-4-amine .

Industrial Production Methods

In an industrial setting, the production of 3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted biphenyl derivatives, depending on the reagents used.

Scientific Research Applications

3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its biphenyl core.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropoxy-4’-methyl-[1,1’-biphenyl]-4-amine
  • 3-Isopropoxy-3’-ethyl-[1,1’-biphenyl]-4-amine
  • 3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-2-amine

Uniqueness

3-Isopropoxy-3’-methyl-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the isopropoxy and methyl groups on the biphenyl structure. This unique arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

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